molecular formula C11H14O2 B7989067 2-(Propoxymethyl)benzaldehyde

2-(Propoxymethyl)benzaldehyde

Cat. No.: B7989067
M. Wt: 178.23 g/mol
InChI Key: ULBFBRPHDKBYQM-UHFFFAOYSA-N
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Description

2-(Propoxymethyl)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted with a propoxymethyl group (-CH₂-O-CH₂CH₂CH₃) at the 2-position. The propoxymethyl group introduces steric and electronic effects that influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-(propoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-7-13-9-11-6-4-3-5-10(11)8-12/h3-6,8H,2,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBFBRPHDKBYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propoxymethyl)benzaldehyde can be achieved through various methods. One common approach involves the reaction of benzaldehyde with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-(Propoxymethyl)benzaldehyde may involve more efficient and scalable methods. One such method includes the use of catalytic processes to enhance the yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Propoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

2-(Propoxymethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propoxymethyl)benzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzaldehyde Derivatives

Compound Substituents Key Properties/Applications Reference
2-(Propoxymethyl)benzaldehyde -CH₂-O-CH₂CH₂CH₃ at C2 Synthetic intermediate, moderate solubility N/A
Eurotium compound 26 Epoxyheptenyl, prenyl, -OH at C6 Antitumor, antioxidant
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde Pyridyl-ethoxy at C4 Pharmaceutical intermediate
2-(Diphenylphosphino)benzaldehyde -PPh₂ at C2 Catalysis, ligand chemistry
4-(Bromomethyl)benzaldehyde -BrCH₂ at C4 Alkylation reactions
5-Acetyl-2-methoxybenzaldehyde -OCH₃ at C2, -COCH₃ at C5 Flavor/fragrance synthesis

Research Highlights :

  • Bioactivity : Eurotium benzaldehydes with prenyl/epoxy chains show higher antitumor activity than simpler derivatives like 2-(Propoxymethyl)benzaldehyde. For example, compound 9 from Aspergillus sp. EGF15-0-3 overcomes tumor resistance via a pyran-forming side chain .
  • Reactivity : Halogenated derivatives (e.g., 4-(Bromomethyl)benzaldehyde) are more reactive in substitution reactions, while methoxy/acetyl derivatives (e.g., 5-Acetyl-2-methoxybenzaldehyde) are stabilized for industrial uses .
  • Market Trends: 2-(Diphenylphosphino)benzaldehyde has niche demand in catalysis, with North America showing steady growth in supply and applications .

Biological Activity

2-(Propoxymethyl)benzaldehyde is an aromatic aldehyde that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the compound's biological activities, including antimicrobial and enzyme-inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-(Propoxymethyl)benzaldehyde is characterized by a benzene ring substituted with a propoxymethyl group and an aldehyde functional group. Its molecular formula is C11H14OC_{11}H_{14}O. This structure contributes to its reactivity and interaction with biological macromolecules.

1. Antimicrobial Properties

Research has demonstrated that 2-(Propoxymethyl)benzaldehyde exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against several pathogens, as summarized in the table below:

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Salmonella typhi160.4
Bacillus subtilis200.3
Escherichia coli120.6
Staphylococcus aureus140.5

The results indicate a strong inhibitory effect, particularly against Bacillus subtilis and Salmonella typhi, suggesting that the compound interferes with bacterial cell wall synthesis through its electrophilic nature, which can modify essential biomolecules in bacteria.

2. Antifungal Activity

In addition to its antibacterial properties, 2-(Propoxymethyl)benzaldehyde has shown antifungal effects. A study reported its efficacy against common fungal strains, indicating that it disrupts fungal cell membranes or inhibits key metabolic enzymes involved in fungal growth. The exact mechanisms are still under investigation but may involve interference with cell wall synthesis or membrane integrity.

3. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease:

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)28
Urease32

These findings suggest that 2-(Propoxymethyl)benzaldehyde could serve as a lead compound for developing therapeutic agents aimed at neurodegenerative diseases like Alzheimer's due to its ability to inhibit AChE.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of 2-(Propoxymethyl)benzaldehyde against various bacterial strains. The methodology involved agar diffusion tests and determination of minimum inhibitory concentrations (MIC). The compound demonstrated significant antibacterial activity, particularly against Bacillus subtilis and Salmonella typhi, reinforcing its potential as a natural antimicrobial agent.

Study on Enzyme Inhibition

Another study evaluated the enzyme inhibitory activities of the compound, specifically targeting AChE and urease. The results indicated that it effectively inhibited these enzymes, which are crucial for various physiological processes. The implications of this research suggest potential applications in treating conditions associated with enzyme dysfunctions, such as Alzheimer's disease.

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